3-Cyanobenzaldehyde oxime
Description
Classical Condensation Reactions
The most common and well-established method for synthesizing 3-cyanobenzaldehyde (B1676564) oxime involves the reaction of 3-cyanobenzaldehyde with hydroxylamine (B1172632) hydrochloride. evitachem.combohrium.comlookchem.com This reaction is typically carried out in a suitable solvent system and can be influenced by various factors.
The reaction between 3-cyanobenzaldehyde and hydroxylamine hydrochloride is often performed in a mixed solvent system of water and ethanol. rsc.org The presence of a base, such as sodium hydroxide (B78521), is crucial to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile. rsc.org The reaction proceeds by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A study detailing the synthesis of various aromatic oximes reports a general procedure where the aldehyde is suspended in a 3:1 mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and an aqueous solution of sodium hydroxide. rsc.org The reaction is typically stirred at room temperature for a couple of hours. rsc.org
The efficiency of the oximation reaction can be significantly enhanced by optimizing key parameters.
Temperature: While the reaction is often conducted at room temperature, some procedures may involve gentle heating to ensure completion. rsc.org However, it is important to control the temperature, as excessive heat can lead to side reactions or decomposition of the product. One method specifies keeping the temperature below 30°C during the addition of the base. rsc.org
pH: The pH of the reaction medium plays a critical role. The reaction is typically carried out under basic conditions to liberate the free hydroxylamine from its hydrochloride salt. rsc.org After the reaction is complete, the pH is often adjusted to acidic (around pH 6) with an acid like concentrated HCl before extraction. rsc.org
Stoichiometry: The molar ratio of the reactants is another important factor. Typically, equimolar amounts of the aldehyde and hydroxylamine hydrochloride are used. rsc.org However, a slight excess of hydroxylamine may be employed to drive the reaction to completion. The use of a twofold excess of sodium hydroxide relative to hydroxylamine hydrochloride is also reported to ensure a sufficiently basic environment. rsc.org
Synthesis of 3-Cyanobenzaldehyde Precursors for Oxime Formation
The availability of the starting material, 3-cyanobenzaldehyde, is a prerequisite for the synthesis of its oxime. Several methods exist for the preparation of this key precursor.
One common route involves the oxidation of 3-cyanobenzyl alcohol. chemicalbook.com Another approach is the formylation of benzonitrile (B105546) derivatives. A patented method describes the synthesis of 3-cyanobenzaldehyde from 1,3-xylene through a liquid-phase ammoxidation to form 3-methylbenzonitrile (B1361078), which is then oxidized to the final product. patsnap.com This method is noted for its high yield and purity. patsnap.com Other reported methods include the diazonium salt method, gas-phase catalytic oxidation, and amide dehydration, though these may have drawbacks such as toxicity or complex process routes. patsnap.com Hydrolysis of 3-(dichloromethyl)benzonitrile (B13702830) is another synthetic pathway. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-2-1-3-8(4-7)6-10-11/h1-4,6,11H/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNUNWWXGAFNC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyanobenzaldehyde Oxime
Synthesis of 3-Cyanobenzaldehyde (B1676564) Precursors for Oxime Formation
Hydrolysis of Dichloromethylbenzonitrile Derivatives
A significant industrial method for producing 3-Cyanobenzaldehyde involves a multi-stage process starting from 3-(dichloromethyl)benzonitrile (B13702830). google.com This pathway is noted for its high yield and purity, making it commercially viable. google.com
The core of this synthesis involves the reaction of 3-(dichloromethyl)benzonitrile with morpholine (B109124), which acts as a reusable reagent. google.com This step produces an intermediate, 3-(dimorpholinomethyl)benzonitrile. The subsequent hydrolysis of this intermediate under acidic conditions, typically using 35% hydrochloric acid at a controlled pH of 1-2, cleaves the N-C bonds to yield the final aldehyde. google.com A key advantage of this method is the ability to recover and recycle approximately 80% of the morpholine by adjusting the pH after product extraction. google.com Pilot-scale productions have demonstrated consistent isolated yields between 68% and 73%, confirming the robustness of this approach for large-scale manufacturing.
Table 1: Reaction Parameters for Hydrolysis of 3-(dichloromethyl)benzonitrile
| Parameter | Value/Condition | Source |
| Starting Material | 3-(dichloromethyl)benzonitrile | google.com |
| Reagent | Morpholine | google.com |
| Intermediate | 3-(dimorpholinomethyl)benzonitrile | google.com |
| Hydrolysis Agent | 35% Hydrochloric Acid | google.com |
| Hydrolysis pH | 1-2 | google.com |
| Hydrolysis Temp. | 60-90°C | google.com |
| Final Purity | >99% | google.com |
| Overall Yield | ~66% | google.com |
Oxidation of 3-Cyanobenzyl Alcohol
The direct oxidation of a primary alcohol offers a more direct route to the corresponding aldehyde. In this context, 3-Cyanobenzaldehyde can be synthesized through the controlled oxidation of 3-Cyanobenzyl alcohol. mdma.ch This method leverages various oxidizing agents to facilitate the conversion while minimizing over-oxidation to the carboxylic acid.
The mechanism generally involves the formation of an ester intermediate (e.g., a chromate (B82759) ester when using chromium-based reagents), followed by an elimination reaction to form the carbonyl group. ambeed.com The choice of oxidizing agent and reaction conditions is critical to ensure high yields of the aldehyde. For instance, controlled oxidation with a mixture of sulfuric and chromic acids is a well-established procedure for converting primary alcohols to aldehydes. mdma.ch To prevent further oxidation, the aldehyde product can be continuously removed from the reaction mixture by steam distillation if it is sufficiently volatile. mdma.ch
Table 2: Oxidizing Agents for Conversion of Primary Alcohols to Aldehydes
| Oxidizing Agent | Typical Conditions | Source |
| Chromic Acid (H₂CrO₄) | Aqueous acetic acid or aqueous medium | mdma.ch |
| Nitrogen Tetroxide (N₂O₄) | Chloroform (B151607) solution at 0°C | mdma.ch |
| Selenium Dioxide (SeO₂) | Reflux in dioxane or alcohol | mdma.ch |
| Cupric Acetate | Used for specific substrates like dihydroxyacetone | mdma.ch |
Bromination and Hydrolysis of Methylbenzonitrile Derivatives
An alternative synthetic strategy begins with 3-methylbenzonitrile (B1361078) (m-tolunitrile). This multi-step process involves the transformation of the methyl group into an aldehyde functionality. The synthesis proceeds via the bromination of the methyl group, followed by hydrolysis of the resulting geminal dihalide.
A parallel process for a similar structure, 2-methoxy-4-cyanobenzaldehyde, provides a clear blueprint for this method. google.com First, the methyl group of the starting benzonitrile (B105546) is brominated using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride. This reaction, typically initiated by a radical initiator, converts the methyl group into a dibromomethyl group. The resulting 3-(dibromomethyl)benzonitrile (B13863860) is then hydrolyzed to yield the target aldehyde, 3-Cyanobenzaldehyde. google.com This hydrolysis can be carried out using various conditions, including aqueous solutions, sometimes with the aid of organic bases like pyridine (B92270) or DMSO to facilitate the reaction. google.com
Table 3: Synthesis Steps via Bromination and Hydrolysis
| Step | Description | Key Reagents | Source |
| 1. Starting Material | 3-methylbenzonitrile | - | chemsrc.com |
| 2. Bromination | Conversion of the methyl group to a dibromomethyl group. | N-bromosuccinimide (NBS) | google.com |
| 3. Hydrolysis | Conversion of the dibromomethyl group to an aldehyde. | Water, potentially with organic bases (e.g., Pyridine, DMSO) | google.com |
| 4. Final Product | 3-Cyanobenzaldehyde | - | nih.gov |
Multicomponent Reaction Strategies in Precursor Synthesis
Multicomponent reactions (MCRs) represent an advanced and efficient approach in modern organic synthesis, characterized by the combination of three or more reactants in a single step to form a complex product. frontiersin.org These reactions are highly valued for their atom economy, reduction of intermediate purification steps, and alignment with the principles of green chemistry. frontiersin.orgnih.gov
While a specific MCR for the direct synthesis of 3-Cyanobenzaldehyde is not prominently documented, the principles of MCRs are applicable to the synthesis of its complex structural motifs or precursors. frontiersin.orgnih.gov Reactions like the Strecker, Hantzsch, or Passerini syntheses are powerful tools for rapidly building molecular diversity from simple starting materials. nih.gov For instance, the Strecker reaction synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source, demonstrating the one-pot formation of molecules containing both nitrile and other functional groups. nih.gov The application of such strategies could provide innovative and efficient pathways to functionalized benzonitriles or benzaldehydes, which serve as the foundational structures for 3-Cyanobenzaldehyde oxime. The versatility and efficiency of MCRs make them a compelling area of research for developing novel synthetic routes to important chemical intermediates. frontiersin.org
Chemical Reactivity and Transformation Pathways of 3 Cyanobenzaldehyde Oxime
Transformations of the Oxime Functionality
The oxime group (C=N-OH) is a versatile functional handle that can participate in numerous reactions, including cleavage back to the carbonyl, reduction to an amine, rearrangement, and derivatization of the hydroxyl group.
Regeneration of the Carbonyl Group: Hydrolytic, Oxidative, and Exchange Methods
The conversion of oximes back to their parent carbonyl compounds, a process known as deoximation, is a crucial transformation in organic synthesis, particularly in the context of protecting group chemistry. nih.gov A variety of methods, including hydrolytic, oxidative, and exchange-based protocols, have been developed for this purpose. nih.gov
Hydrolytic cleavage typically requires acidic conditions, which can sometimes lead to low yields due to the formation of by-products. nih.gov Consequently, numerous alternative methods have been explored. Oxidative deoximation methods offer a milder approach. Reagents such as pyridinium (B92312) chlorochromate (PCC), and N2O4 have been employed for the regeneration of carbonyl compounds from oximes. nih.gov Another approach involves the use of triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (B84403) in conjunction with hydrogen peroxide, which facilitates the conversion of oximes to the corresponding aldehydes. nih.gov
Reductive methods can also be employed for deoximation. For instance, Raney nickel has been utilized in this context. nih.gov The choice of deoximation agent is often dictated by the substrate's sensitivity to the reaction conditions and the presence of other functional groups.
Table 1: Selected Methods for the Deoximation of Aldoximes
| Reagent/System | Conditions | Comments |
|---|---|---|
| Strong Acids (e.g., HCl) | Aqueous, heat | Traditional method, can have low yields |
| Pyridinium Chlorochromate (PCC) | Aprotic solvent | Oxidative method |
| N2O4 | Aprotic solvent | Oxidative method |
| Triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate / H2O2 | Biphasic (CHCl3/H2O) | Catalytic oxidative method |
Reduction to Amine Derivatives
The reduction of oximes provides a valuable route to primary amines. This transformation is a key step in the synthesis of many pharmaceuticals and fine chemicals. derpharmachemica.com A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often influencing the reaction's efficiency and selectivity.
Stannous chloride has been reported as a low-cost and effective reagent for the selective synthesis of primary amines from their corresponding oximes in refluxing ethanol. derpharmachemica.com Another common method involves the use of sodium borohydride (B1222165) derivatives. For example, the reduction of benzaldehyde (B42025) oxime to benzylamine (B48309) can be achieved with sodium cyanoborohydride (NaBH3CN) under various conditions, with the reaction rate being significantly accelerated by the addition of catalysts like zirconium tetrachloride (ZrCl4) supported on nano Fe3O4. researchgate.net
Biocatalytic methods are also emerging for the reduction of oximes. Ene-reductases (ERs), enzymes typically known for reducing activated alkenes, have been found to exhibit promiscuous activity in reducing the C=N bond of oximes to form an intermediate amino group. nih.gov This enzymatic approach offers a green alternative to traditional chemical reductions. However, a significant challenge in the reduction of oximes is preventing the over-reduction and cleavage of the weak N-O bond, which leads to the formation of primary amines as side products when the desired product is a hydroxylamine (B1172632). nih.gov
Table 2: Reagents for the Reduction of Oximes to Primary Amines
| Reducing Agent | Typical Conditions |
|---|---|
| Stannous Chloride (SnCl2) | Ethanol, reflux |
| Sodium Cyanoborohydride (NaBH3CN) / ZrCl4/nano Fe3O4 | Solvent-free, room temperature or 75–80 °C |
Rearrangement Reactions: The Beckmann Rearrangement to Nitriles
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. masterorganicchemistry.comwikipedia.org For aldoximes, such as 3-cyanobenzaldehyde (B1676564) oxime, this rearrangement typically leads to the formation of a nitrile. masterorganicchemistry.com The reaction is commonly catalyzed by acids, such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (B1165640) (the Beckmann solution). wikipedia.org Other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org
The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted masterorganicchemistry.comalfa-chemistry.com-shift where the group anti-periplanar to the leaving group on the nitrogen migrates from the carbon to the nitrogen atom, displacing the water molecule. alfa-chemistry.com This migration occurs with retention of configuration at the migrating group. alfa-chemistry.com For aldoximes, the migrating group is a hydrogen atom, leading to a nitrilium ion intermediate, which upon deprotonation of the nitrogen, yields the nitrile. masterorganicchemistry.com
The stereochemistry of the oxime is crucial, as the migrating group is the one situated anti to the hydroxyl group. However, under acidic conditions, the E/Z isomerization of the oxime can be fast, and the regioselectivity is then determined by the relative migratory aptitude of the substituents. chem-station.com
Table 3: Common Catalysts/Reagents for the Beckmann Rearrangement
| Catalyst/Reagent | Type |
|---|---|
| Sulfuric Acid (H2SO4) | Brønsted Acid |
| Polyphosphoric Acid (PPA) | Brønsted Acid |
| Thionyl Chloride (SOCl2) | Lewis Acid |
| Phosphorus Pentachloride (PCl5) | Lewis Acid |
O-Alkylation and O-Acylation for Oxime Ether and Ester Formation
The hydroxyl group of the oxime functionality can be readily derivatized through O-alkylation and O-acylation to form oxime ethers and esters, respectively. These derivatives are valuable synthetic intermediates. mdpi.com
O-alkylation can be achieved through various methods. A classical approach involves reacting the oxime with an organohalide in the presence of a base, such as an alkoxide. google.com For instance, 4-cyanobenzaldehyde (B52832) oxime can be O-alkylated with alkyl bromides in the presence of potassium carbonate in acetone (B3395972) to yield the corresponding O-alkyl oxime ethers. rsc.org
O-acylation of oximes can be accomplished using acylating agents like acyl chlorides. A simple and efficient method for the synthesis of O-acylhydroxamate derivatives involves the reaction of oxime chlorides with carboxylic acids. nih.gov Another method employs N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst for the esterification of oximes at room temperature. organic-chemistry.org Oxime esters are particularly useful as precursors for generating carbon-centered and iminyl radicals upon homolysis of their weak N-O bonds. mdpi.com
Table 4: Methods for O-Alkylation and O-Acylation of Oximes
| Transformation | Reagents | Product |
|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Oxime Ether |
| O-Acylation | Carboxylic acid, EDCI, DMAP | Oxime Ester |
Oxidation to Oxaziridine Intermediates via Peracids
The oxidation of the C=N bond in oximes can lead to the formation of various products. While direct oxidation to oxaziridines is less commonly reported for oximes themselves, related transformations are known. A chemoenzymatic process for the oxidation of amines to oximes involves the in-situ formation of a reactive peracid intermediate through a lipase-catalyzed perhydrolysis reaction. rsc.org This peracid then acts as the chemical oxidizing agent. This suggests that peracids are capable of reacting with the nitrogen-containing functionality.
Reactions Involving the Nitrile Moiety
The nitrile group (-C≡N) in 3-cyanobenzaldehyde oxime is an electrophilic center, with the carbon atom being susceptible to nucleophilic attack. libretexts.org This reactivity allows for a range of transformations to other functional groups.
One of the most common reactions of nitriles is hydrolysis to form carboxylic acids. This can be achieved by heating with aqueous acid (e.g., sulfuric acid) or base. The reaction proceeds through an amide intermediate. libretexts.org
Nitriles can also be reduced to primary amines. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
The nitrile group can also participate in addition reactions with organometallic reagents. For example, Grignard reagents add to the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed to a ketone.
Furthermore, the nitrile functionality is a versatile building block in organic synthesis, serving as a precursor for the formation of various nitrogen-containing heterocyclic compounds. nih.gov
Table 5: Common Transformations of the Nitrile Group
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid |
| Reduction | LiAlH4 or H2/catalyst | Primary Amine |
Nucleophilic Additions to the Cyano Group
The carbon atom of the nitrile (cyano) group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to converting the cyano group into other important functional groups such as amidines and carboxamides.
Formation of Amidines: Amidines can be synthesized from nitriles through methods like the Pinner reaction. drugfuture.comwikipedia.orgchem-station.comorganic-chemistry.org In this acid-catalyzed process, the nitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. drugfuture.comwikipedia.org While effective, the two-step nature of the Pinner reaction and the use of excess hydrogen chloride can present challenges. google.com Alternative methods have been developed to achieve this transformation under different conditions. google.com
Formation of Carboxamides: The cyano group can be hydrolyzed to a carboxamide through the nucleophilic addition of water. lumenlearning.comlibretexts.org This transformation can be catalyzed by either acid or base. lumenlearning.comlibretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.com In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org Both pathways proceed through an intermediate that tautomerizes to the stable amide. libretexts.org
| Transformation | Reagents/Conditions | Product |
| Amidine Synthesis | 1. Anhydrous Alcohol, HCl (gas) 2. Ammonia or Amine | 3-(Imino)benzaldehyde oxime derivative |
| Carboxamide Synthesis | H₂O, Acid or Base catalyst | 3-Carbamoylbenzaldehyde oxime |
Selective Transformations of the Nitrile Functionality in the Presence of the Oxime Group
A key challenge in the chemistry of this compound is achieving selective transformation of the nitrile group without affecting the oxime. The oxime group can be sensitive to harsh reaction conditions, particularly strong acids which can cause hydrolysis back to the aldehyde. Therefore, mild and chemoselective methods are required.
For instance, the hydrolysis of the nitrile to a carboxamide must be carefully controlled to prevent simultaneous breakdown of the oxime. Transition metal-catalyzed hydration reactions have been developed to convert nitriles to amides under milder, more neutral conditions, which could potentially offer the required selectivity. orgsyn.org Similarly, while the Pinner reaction for amidine synthesis is strongly acidic, other methods using different catalysts or reaction conditions might be employed to favor the desired transformation while preserving the oxime integrity. drugfuture.comgoogle.com The successful selective transformation hinges on exploiting the differential reactivity of the two functional groups under a specific set of conditions.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. uci.edu The rate and regioselectivity (the position of substitution) of these reactions are governed by the electronic properties of the substituents already present on the ring—in this case, the cyano group (-CN) and the oxime group (-CH=NOH).
Both the cyano group and the oxime group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. study.commasterorganicchemistry.comlibretexts.org This means that reactions on this ring are generally slower and require harsher conditions compared to benzene itself. msu.edu Electron-withdrawing groups pull electron density away from the aromatic system, making it less nucleophilic. masterorganicchemistry.com
Furthermore, these deactivating groups are meta-directors. study.comlibretexts.orglibretexts.orgyoutube.com They direct incoming electrophiles to the carbon atoms at the meta position (C-5) relative to themselves. This is because the carbocation intermediates formed during attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate from meta attack avoids this direct destabilization. youtube.comvanderbilt.edu Therefore, electrophilic substitution on this compound is predicted to occur primarily at the 5-position.
| Substituent Group | Electronic Effect | Ring Activity | Directing Effect |
| -CN (Cyano) | Electron-withdrawing | Deactivating | meta |
| -CH=NOH (Oxime) | Electron-withdrawing | Deactivating | meta |
Cycloaddition Reactions and Heterocycle Formation
The oxime functionality of this compound is a precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgchesci.com
Aldoximes can be readily oxidized to generate highly reactive intermediates known as nitrile oxides. nih.gov A nitrile oxide is a 1,3-dipole, a molecule with delocalized electrons across three atoms that can participate in cycloaddition reactions. chesci.com For this compound, oxidation leads to the formation of 3-cyanobenzonitrile oxide. This is typically done in situ (in the reaction mixture) using an oxidizing agent like sodium hypochlorite. nih.gov
Once generated, the nitrile oxide can react with a "dipolarophile," typically an alkene or an alkyne, in a concerted pericyclic reaction known as a 1,3-dipolar cycloaddition. wikipedia.orgnih.gov This reaction forms a new five-membered ring.
The primary heterocyclic products from the 1,3-dipolar cycloaddition of 3-cyanobenzonitrile oxide are isoxazoles and their derivatives.
Isoxazole (B147169) Synthesis: The reaction between a nitrile oxide and an alkyne is a widely used method for synthesizing isoxazole rings. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Specifically, the [3+2] cycloaddition of 3-cyanobenzonitrile oxide with a substituted alkyne yields a 3,5-disubstituted isoxazole, where the 3-position is occupied by the 3-cyanophenyl group. nih.govnih.govnih.gov Reaction with an alkene similarly produces an isoxazoline (B3343090) (a dihydroisoxazole). wikipedia.orgnih.gov This pathway is a highly efficient and regioselective route to these important heterocyclic systems. nih.gov
Oxazine (B8389632) Derivatives: The synthesis of oxazines, which are six-membered heterocyclic compounds containing oxygen and nitrogen, typically proceeds through different mechanisms, such as the multi-component condensation of phenols, aldehydes, and amines (Mannich or Betti reactions). wikipedia.orgijrpr.com While some metal-involving transformations of oximes can lead to 1,2-oxazines, the 1,3-dipolar cycloaddition pathway involving nitrile oxides does not directly lead to the formation of oxazine rings. acs.org The characteristic reaction of nitrile oxides is the formation of five-membered isoxazole and isoxazoline rings. derpharmachemica.com
| Reactant 1 (from Oxime) | Reactant 2 (Dipolarophile) | Product Heterocycle |
| 3-Cyanobenzonitrile Oxide | Alkyne | 3-(3-Cyanophenyl)isoxazole |
| 3-Cyanobenzonitrile Oxide | Alkene | 3-(3-Cyanophenyl)isoxazoline |
Applications in Advanced Organic Synthesis
3-Cyanobenzaldehyde (B1676564) Oxime as a Key Synthetic Intermediate
The utility of 3-cyanobenzaldehyde oxime as a key synthetic intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and dyes. evitachem.comchemicalbook.com Its bifunctional nature, possessing both a nucleophilic oxime and an electrophilic nitrile group, allows for sequential and diverse reactions. This makes it a crucial precursor in multi-step synthetic pathways designed to produce complex target molecules.
A significant application of this compound is in the synthesis of complex amides and other pharmacologically relevant scaffolds. drugfuture.com For instance, it can be converted into a hydroxyiminoyl chloride intermediate by treatment with N-chlorosuccinimide (NCS). This intermediate is not isolated but is used in situ to generate a nitrile oxide, which can then undergo cycloaddition reactions. drugfuture.com This reactivity is fundamental to its role as a precursor to more elaborate structures.
The following table outlines a representative synthetic sequence where this compound serves as a pivotal starting material.
Table 1: Synthetic Transformation Involving this compound
| Step | Reactant(s) | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| 1 | This compound | N-Chlorosuccinimide (NCS) | Hydroxyiminoyl chloride intermediate | drugfuture.com |
| 2 | Hydroxyiminoyl chloride | Triethylamine (Et3N), Methyl methoxyacrylate | Isoxazole (B147169) derivative | drugfuture.com |
| 3 | Isoxazole derivative | Base, then SOCl2 | Isoxazole acid chloride | drugfuture.com |
This sequence highlights how the initial structure of this compound is strategically modified to introduce new functional groups and build a complex final product, demonstrating its importance as a foundational intermediate. drugfuture.com
Building Block for Complex Molecular Architectures
Beyond its role as a transient intermediate, this compound functions as a fundamental building block for the assembly of complex molecular architectures. researchgate.net Organic synthesis relies on such building blocks to construct diverse and structurally intricate molecules from simpler, readily available precursors. The oxime's structure provides a rigid framework and reactive handles that chemists can exploit to create larger, more complex systems.
One of the key reactions that leverages this compound as a building block is the 1,3-dipolar cycloaddition of the corresponding nitrile oxide. drugfuture.com This reaction allows for the construction of five-membered heterocyclic rings, which can be further elaborated. For example, the cycloaddition with an alkene like methyl methoxyacrylate yields a highly functionalized isoxazole. This isoxazole can then be coupled with other complex fragments, such as an aminobiphenyl group, to generate sophisticated, multi-component molecular structures. drugfuture.com
The versatility of the oxime functional group also extends to radical reactions. Iminoxyl radicals, which can be generated from oximes, participate in various bond-forming reactions, including C–O coupling, which can be used to link different molecular fragments together. beilstein-journals.org
The following table provides examples of how the cyanobenzaldehyde framework is integral to building complex molecules.
Table 2: 3-Cyanobenzaldehyde Scaffolds as Building Blocks
| Starting Material | Key Reaction Type | Resulting Architectural Feature | Application/Significance | Reference |
|---|---|---|---|---|
| This compound | 1,3-Dipolar Cycloaddition | Isoxazole Ring System | Core of complex amide structures | drugfuture.com |
| 3-Formylbenzonitrile | Cyclization with Thioacetamide (B46855) | Thiazole Ring System | Intermediate for pharmacologically active amides | drugfuture.com |
These examples underscore the strategic importance of the cyanobenzaldehyde oxime and related structures as foundational units in the modular construction of complex and often biologically active molecules.
Development of Novel Heterocyclic Systems with Specific Architectures
This compound is a valuable precursor for the synthesis of novel heterocyclic systems, which are core components of many pharmaceuticals and functional materials. tdx.cat The ability to construct diverse ring systems from a single starting material is a significant advantage in synthetic chemistry.
A primary route to heterocycles from this compound involves the generation of a nitrile oxide intermediate. This highly reactive species can undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to yield isoxazoles and related five-membered rings. drugfuture.com For instance, the reaction of the nitrile oxide derived from this compound with methyl methoxyacrylate directly produces a substituted isoxazole. drugfuture.com Similarly, starting from the parent aldehyde, 3-formylbenzonitrile, reaction with methyl 2-bromoacetate followed by cyclization with thioacetamide can afford substituted thiazoles. drugfuture.com
Furthermore, the oxime functionality itself can participate directly in cyclization reactions. Iminyl radicals generated from oximes can trigger cascade reactions, including 1,5-hydrogen atom transfer (HAT) followed by annulation, to create complex nitrogen-containing heterocycles like azepines and spiro-tetrahydropyridines. researchgate.net O-acyl oximes can also be used in iron-catalyzed [3+2] annulation reactions to synthesize benzo[g]indoles. acs.org
Table 3: Synthesis of Heterocyclic Systems from Oxime Precursors
| Oxime/Precursor | Key Reaction | Reagents | Heterocyclic System Formed | Reference |
|---|---|---|---|---|
| This compound | Nitrile Oxide Formation & [3+2] Cycloaddition | NCS, Et3N, Alkene | Isoxazole | drugfuture.com |
| 3-Formylbenzonitrile | Multi-step Cyclization | Methyl 2-bromoacetate, NBS, Thioacetamide | Thiazole | drugfuture.com |
| Generic Alkene-containing Oximes | Iminyl Radical Cascade | FeCl2 | Azepine / Spiro-tetrahydropyridine | researchgate.net |
These synthetic strategies demonstrate the power of this compound and related structures in generating a diverse range of heterocyclic scaffolds, which are of great interest in medicinal chemistry and materials science.
Role as a Protecting Group for Carbonyl Compounds in Multi-step Synthesis
In complex, multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This masking process is known as "protection," and the chemical moiety used for this purpose is called a "protecting group." Oximes are widely recognized as effective protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under various reaction conditions and the relative ease with which they can be introduced and removed. researchgate.netorientjchem.orgtsijournals.com
The conversion of an aldehyde, such as 3-cyanobenzaldehyde, to its corresponding oxime serves as the protection step. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.netrsc.org The resulting this compound is significantly less electrophilic than the parent aldehyde and is stable to a range of reagents, including nucleophiles and some reducing agents, that would otherwise react with the carbonyl group.
Once the desired transformations on other parts of the molecule are complete, the aldehyde must be regenerated. This "deprotection" step involves the cleavage of the oxime back to the carbonyl compound. A variety of methods have been developed for this purpose, allowing chemists to choose conditions that are compatible with the other functional groups present in the molecule. tsijournals.comsemanticscholar.org
Table 4: Selected Reagents for the Deprotection of Oximes
| Reagent(s) | Conditions | Significance | Reference(s) |
|---|---|---|---|
| Ferric Nitrate (B79036) (Fe(NO3)3) | Microwave Irradiation (Dry Media) | Rapid and efficient regeneration | semanticscholar.org |
| Sodium Perborate / Hydrogen Peroxide | Mild Conditions | Eco-friendly and less toxic reagents | tsijournals.com |
The use of this compound as a protecting group allows for the selective manipulation of other functional groups within a molecule, enabling the synthesis of complex structures that would be difficult to access otherwise. This highlights a crucial and practical application of oxime chemistry in advanced organic synthesis.
Structural Elucidation and Spectroscopic Characterization of 3 Cyanobenzaldehyde Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of 3-cyanobenzaldehyde (B1676564) oxime, the proton of the oxime group (-CH=NOH) typically appears as a singlet in the range of δ 8.0-8.5 ppm. The exact chemical shift can be influenced by the solvent and the concentration of the sample. The protons on the aromatic ring exhibit complex splitting patterns (multiplets) in the region of δ 7.4-8.2 ppm due to their coupling with each other. The hydroxyl proton of the oxime group is often observed as a broad singlet and its chemical shift can vary significantly; it is also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment. koreascience.kr
For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aldehydic proton of a related benzaldehyde (B42025) derivative appeared at δ 8.16 ppm. misuratau.edu.ly In another example, the ¹H NMR spectrum of (E)-4-cyanobenzaldehyde oxime in DMSO-d₆ showed a singlet for the oxime proton at δ 8.32 ppm and multiplets for the aromatic protons between δ 7.85-7.89 ppm and δ 8.24-8.28 ppm. The hydroxyl proton in this case appeared at δ 11.89 ppm. koreascience.kr
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom of the cyano group (-C≡N) in 3-cyanobenzaldehyde oxime derivatives typically resonates in the range of δ 118-120 ppm. The carbon of the oxime group (C=NOH) is found further downfield, generally between δ 145-150 ppm. The aromatic carbons show a series of peaks in the δ 125-140 ppm region. The specific chemical shifts of the aromatic carbons are influenced by the position of the cyano and oxime groups on the ring. rsc.orgslideshare.netoregonstate.edu
For example, in a derivative, the carbon of the C=N moiety was observed at approximately 155.2 ppm. koreascience.kr The chemical shifts for the aromatic carbons in a related cyanobenzaldehyde compound were reported at δ 123.9, 127.2, 139.4, and 147.4 ppm in DMSO-d₆. koreascience.kr
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.
Infrared (IR) Spectroscopy Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
A strong, sharp absorption band is typically observed in the region of 2220-2240 cm⁻¹ due to the C≡N (nitrile) stretching vibration. The O-H stretching vibration of the oxime group appears as a broad band in the range of 3100-3600 cm⁻¹. The C=N stretching vibration of the oxime is usually found around 1600-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. koreascience.krspectrabase.comresearchgate.net For example, the IR spectrum of a similar oxime showed bands at 3259 cm⁻¹ (O-H), 2227 cm⁻¹ (C≡N), and in the 1400-1600 cm⁻¹ range for aromatic C=C stretching. koreascience.kr
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 146.15 g/mol . nist.gov
Under electron ionization (EI), the molecule can fragment in predictable ways. Common fragmentation pathways for benzaldehyde oxime derivatives include the loss of small molecules such as H₂O, HCN, or CO. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. koreascience.krmisuratau.edu.lygoogle.com
X-ray Crystallography for Solid-State Structural Determination
For this compound, an X-ray crystal structure would confirm the planar geometry of the benzene (B151609) ring and the stereochemistry of the oxime group (E or Z isomer). It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which can influence the packing of the molecules in the crystal. researchgate.netrsc.org For instance, in related oxime derivatives, X-ray diffraction has been used to unambiguously determine the molecular structure and analyze intermolecular interactions like hydrogen bonding. researchgate.netjst.go.jp
Stereochemical Considerations: E/Z Isomerism and Conformational Analysis
The stereochemistry of this compound, arising from the C=N double bond and the rotational freedom around the C-C single bond, is a critical aspect of its structural elucidation. This section delves into the geometric isomerism (E/Z) and the conformational preferences of the molecule, which are essential for understanding its chemical behavior and for the unambiguous interpretation of spectroscopic data.
E/Z Isomerism
The presence of a carbon-nitrogen double bond in this compound restricts free rotation, leading to the existence of two geometric isomers: (E)-3-Cyanobenzaldehyde oxime and (Z)-3-Cyanobenzaldehyde oxime. The 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) nomenclature is used to describe the spatial orientation of substituents around the double bond. In aldoximes, this refers to the relative position of the hydroxyl (-OH) group and the hydrogen atom of the azomethine group (CH=N).
The synthesis of benzaldehyde oximes, typically through the reaction of the corresponding aldehyde with hydroxylamine (B1172632), often results in a mixture of both E and Z isomers. researchgate.netmisuratau.edu.ly The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. google.com
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in distinguishing between the E and Z isomers. The chemical shift of the protons and carbons in proximity to the C=N-OH group is highly sensitive to the stereochemistry. For instance, in substituted benzaldehyde oximes, the chemical shift of the azomethine proton (CH=N) often differs significantly between the two isomers. For example, in N-substituted indole-3-carboxaldehyde (B46971) oximes, the chemical shift for the azomethine proton is approximately 8.21 ppm for the anti (E) isomer and 7.83 ppm for the syn (Z) isomer. mdpi.com
| Parameter | (E)-4-Cyanobenzaldehyde oxime researchgate.net | (Z)-4-cyanobenzaldehyde oxime rsc.org |
| Solvent | DMSO-d6 | CDCl3 |
| ¹H NMR (δ, ppm) | 7.58 (s, 1H, CH=N), 7.79 (d, 2H, Ar-H), 7.87 (d, 2H, Ar-H), 11.69 (s, 1H, OH) | 8.14 (s, 1H, CH=N), 7.69 (m, 4H, Ar-H), 7.71 (s, 1H, OH) |
| ¹³C NMR (δ, ppm) | 110.9, 118.8, 128.0, 132.8, 134.3, 147.9 | Not Available |
| IR (cm⁻¹) | 3259, 2981, 2227 (C≡N), 1459, 1403, 1275, 963, 831, 704 | Not Available |
| Melting Point (°C) | 138-140 | Not Available |
This table presents data for the related 4-cyanobenzaldehyde (B52832) oxime isomers to illustrate the principles of spectroscopic differentiation.
Conformational Analysis
Beyond geometric isomerism, conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key conformational aspect is the rotation around the single bond connecting the phenyl ring to the oxime moiety (Ar-CH=N). This rotation determines the orientation of the oxime group relative to the plane of the benzene ring.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of substituted benzaldehyde oximes. tandfonline.comresearchgate.net These studies calculate the potential energy of the molecule as a function of the dihedral angle between the aromatic ring and the oxime group to identify the most stable, low-energy conformations.
For substituted benzaldehyde oximes, two primary planar conformations are typically considered:
syn-planar: Where the C=N bond is syn-periplanar to one of the C-C bonds of the ring.
anti-planar: Where the C=N bond is anti-periplanar to one of the C-C bonds of the ring.
The presence of substituents on the benzene ring, such as the electron-withdrawing cyano group at the meta-position in this compound, influences the rotational barrier and the relative stability of these conformers. The stability arises from a balance of steric hindrance and electronic effects, such as hyperconjugative interactions and charge delocalization, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.net For example, in pyrrole-2-carbaldehyde oxime, intramolecular hydrogen bonding plays a significant role in stabilizing the syn orientation of the oxime group with respect to the pyrrole (B145914) ring. researchgate.net While strong intramolecular hydrogen bonds are not expected for this compound, the electronic nature of the cyano group significantly impacts the electron distribution in the ring and its interaction with the oxime functional group.
Computational and Theoretical Investigations of 3 Cyanobenzaldehyde Oxime
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 3-Cyanobenzaldehyde (B1676564) oxime, DFT studies, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its fundamental characteristics.
The initial step in the computational analysis of 3-Cyanobenzaldehyde oxime involves geometry optimization to determine its most stable three-dimensional conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. Computational studies on similar substituted benzaldehyde (B42025) oximes reveal that the presence of an electron-withdrawing group like the cyano (-CN) group at the meta position influences the geometry of the benzene (B151609) ring and the oxime moiety.
The optimization process also yields crucial energetic information, such as the total energy of the molecule, which is fundamental for calculating other thermodynamic properties. For instance, the stability of different isomers (E and Z) of the oxime can be compared based on their optimized energies. In many oxime derivatives, the E-isomer is found to be more stable due to reduced steric hindrance.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde Oxime Derivative (Calculated)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=N | 1.29 |
| N-O | 1.39 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-CN | 1.45 |
| C≡N | 1.15 |
| ∠C-C=N | 120.5 |
| ∠C=N-O | 112.0 |
Note: These are typical values for a substituted benzaldehyde oxime and may vary slightly for this compound.
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in understanding the molecule's reactivity and spectral properties.
The HOMO is typically localized on the more electron-rich parts of the molecule, acting as an electron donor in chemical reactions. In this compound, the HOMO is expected to have significant contributions from the phenyl ring and the oxime group. Conversely, the LUMO, which acts as an electron acceptor, is anticipated to be centered on the electron-deficient regions, particularly the cyano group and the C=N bond of the oxime.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. The presence of the electron-withdrawing cyano group is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic absorption spectrum.
Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Benzaldehyde Oxime Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP surface would likely show a high negative potential around the oxygen and nitrogen atoms of the oxime group and the nitrogen atom of the cyano group, highlighting their nucleophilic character. The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would exhibit a positive potential, indicating their electrophilic nature. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.
Spectroscopic Property Prediction and Validation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules, such as their UV-Vis and infrared (IR) spectra. These theoretical predictions can then be compared with experimental data for validation.
For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption spectrum. The predicted absorption maxima (λ_max) correspond to transitions from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). The calculated IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the O-H, C=N, and C≡N bonds. Studies on similar oximes have shown good agreement between calculated
Coordination Chemistry of Oxime Based Ligands with a Focus on 3 Cyanobenzaldehyde Oxime Derivatives
Design and Synthesis of 3-Cyanobenzaldehyde (B1676564) Oxime-Derived Ligands
The synthesis of 3-cyanobenzaldehyde oxime and its derivatives typically involves the reaction of 3-cyanobenzaldehyde with hydroxylamine (B1172632) hydrochloride. unimi.it This straightforward condensation reaction provides a versatile platform for introducing the oxime functionality, which is crucial for metal coordination. Variations in reaction conditions, such as the choice of solvent (e.g., ethanol, methanol) and the use of a base (e.g., pyridine (B92270), sodium acetate), can be optimized to achieve high yields. unimi.itsemanticscholar.org
Further molecular complexity can be introduced by designing ligands that incorporate the this compound moiety into larger, polydentate structures. For instance, Schiff base condensation of 3-cyanobenzaldehyde with various amines can yield ligands with additional donor sites, enhancing their coordination capabilities. researchgate.net The presence of the cyano group offers a potential site for further chemical modification or can influence the electronic properties of the resulting ligand.
A general synthetic route to this compound is the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a weak base.
Table 1: Synthesis of Benzaldehyde (B42025) Oxime Derivatives
| Aldehyde Precursor | Reagents | Product | Reference |
| 3-Cyanobenzaldehyde | Hydroxylamine hydrochloride, Pyridine | This compound | unimi.it |
| 4-Chlorobenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | 4-Chlorobenzaldehyde oxime | semanticscholar.org |
| 4-Methylbenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | 4-Methylbenzaldehyde oxime | semanticscholar.org |
| 4-Nitrobenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | 4-Nitrobenzaldehyde oxime | semanticscholar.org |
Metal Complexation Studies: Transition Metal Ions
Ligands derived from this compound readily form complexes with a variety of first-row transition metal ions, including cobalt(II), nickel(II), and copper(II). semanticscholar.orgxavier.eduxavier.edu The complexation is often evidenced by a noticeable color change upon mixing the ligand and metal salt solutions. xavier.edu The reactivity towards metal ions can be influenced by the specific substituents on the benzaldehyde ring. semanticscholar.org For instance, studies on related benzaldehyde oxime derivatives have shown that Co(II), Ni(II), and Cu(II) chlorides react to form crystalline complexes. semanticscholar.orgresearchgate.net The stoichiometry of the resulting metal complexes can vary, with common metal-to-ligand ratios being 1:2.
Coordination Modes and Ligand Denticity
The oxime group (-C=N-OH) is a key player in the coordination chemistry of these ligands, typically binding to metal ions through the nitrogen atom. semanticscholar.orgjrtdd.com Infrared (IR) spectroscopy is a valuable tool for probing this interaction. Upon coordination, the C=N stretching frequency in the IR spectrum often shifts to a lower wavenumber, indicating a decrease in the electron density of the azomethine link due to its coordination to the metal ion. semanticscholar.orgjrtdd.com
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic spectra of transition metal complexes with this compound-derived ligands provide insights into the geometry of the coordination sphere. For instance, the d-d transitions observed in the UV-Vis spectrum can help distinguish between octahedral, tetrahedral, or square planar geometries. aau.edu.et
The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal ion. Magnetic susceptibility measurements can confirm the oxidation state of the metal and provide information about the spin state (high-spin or low-spin). For example, Co(II) complexes often exhibit magnetic moments corresponding to three unpaired electrons in an octahedral field. researchgate.netaau.edu.et
Stabilization of High Oxidation States of Transition Metals by Oxime Ligands
A noteworthy feature of oxime-based ligands is their ability to stabilize unusually high oxidation states of transition metals, such as Ni(III) and Cu(III). xavier.eduxavier.edu The strong sigma-donating ability of the oxime nitrogen helps to stabilize the electron-deficient high-valent metal centers. researchgate.net Research has shown that the oxidation of a Ni(II) complex with a tri-oxime ligand using a strong oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) can lead to the formation of a Ni(III) species. xavier.eduxavier.edu This oxidation is often accompanied by a distinct color change and can be further confirmed by techniques like magnetic susceptibility measurements. xavier.eduxavier.edu The ability of deprotonated hydroxylamine ligands to stabilize high oxidation states like Fe(IV), Mn(IV), and Ni(IV) has also been demonstrated. researchgate.net
Formation of Supramolecular Networks Through Hydrogen Bonding in Metal Complexes
The oxime group, with its hydroxyl proton and nitrogen lone pair, is an excellent participant in hydrogen bonding. In the solid state, metal complexes containing non-deprotonated oxime ligands can form extensive supramolecular networks through intermolecular hydrogen bonds. jrtdd.com A common and robust hydrogen-bonding motif is the self-complementary oxime⋯oxime dimer. rsc.org This interaction can act as a primary structure-directing synthon, guiding the assembly of individual metal complexes into one-, two-, or even three-dimensional architectures. rsc.orgnih.govacs.org The formation of these hydrogen-bonded networks can be observed even in the presence of potentially disruptive counter-anions. rsc.org The orientation of the oxime group within the metal complex significantly influences the dimensionality of the resulting supramolecular network. jrtdd.com
Emerging Trends and Future Research Directions in 3 Cyanobenzaldehyde Oxime Chemistry
Green Chemistry Approaches for Sustainable Synthesis of Oximes and Derivatives
In response to the growing need for environmentally benign chemical processes, green chemistry principles are being increasingly integrated into the synthesis of oximes and their derivatives. eurekaselect.com The focus is on minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents. eurekaselect.comijprajournal.com Traditional methods often require catalysts and solvents that are environmentally harmful. researchgate.net
Modern sustainable approaches include:
Solvent-Free and Solid-State Reactions: Performing reactions in the absence of a solvent or in the solid state significantly reduces waste. Methods like "grindstone chemistry," where reactants are ground together, have been shown to be effective for preparing oximes. d-nb.info Microwave irradiation of solventless mixtures of aldehydes with hydroxylamine (B1172632) hydrochloride is another efficient technique. eurekaselect.com
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Efficient syntheses of aryl oximes have been demonstrated in mineral water at room temperature without the need for a catalyst, offering high yields in short reaction times. ias.ac.in The use of aqueous extracts from natural sources, such as Sapindus laurifolia, under microwave radiation has also been explored for the regeneration of carbonyl compounds from oximes. nih.gov
Eco-Friendly Catalysts: There is a shift towards using benign and recyclable catalysts. Bismuth(III) oxide (Bi2O3) has been used as an effective catalyst for oximation under solvent-free grinding conditions. d-nb.info Other green catalysts include natural acids from fruit juices and plant extracts, which can effectively catalyze the oximation of aldehydes and ketones. ijprajournal.com Cupric chloride dihydrate (CuCl₂·2H₂O) has been used as a recoverable promoter for the hydrolysis of oximes back to carbonyl compounds, with the copper salt being easily recovered and reused. organic-chemistry.org
| Synthesis Approach | Catalyst/Medium | Conditions | Key Advantage |
| Solvent-Free Synthesis | Bi₂O₃ | Grinding, Room Temp. | Eliminates solvent waste, mild conditions. d-nb.info |
| Microwave Irradiation | None (Dry Media) | Microwave | Rapid reaction times, solvent-free. eurekaselect.com |
| Aqueous Synthesis | Mineral Water | Room Temp. | Environmentally benign solvent, catalyst-free. ias.ac.in |
| Natural Acid Catalysis | Citrus Limetta Juice | Conventional Heating | Use of renewable and non-toxic natural catalysts. ijprajournal.com |
| Hydrolysis Promoter | CuCl₂·2H₂O | Acetonitrile/Water, Reflux | Recyclable promoter, avoids strong acids. organic-chemistry.org |
Catalysis in Oxime-Related Transformations
Catalysis plays a pivotal role in the chemical transformations of oximes, enabling selective and efficient conversions into valuable products like amines and hydroxylamines. encyclopedia.pubmdpi.com Research is focused on developing novel catalytic systems, including both heterogeneous and homogeneous catalysts, to control the reaction pathways of 3-cyanobenzaldehyde (B1676564) oxime and related compounds. researchgate.netnih.gov
Key catalytic transformations include:
Selective Hydrogenation: The catalytic hydrogenation of oximes is a primary method for synthesizing amines and hydroxylamines. mdpi.com The choice of catalyst and reaction conditions is crucial for selectivity. encyclopedia.pub
To Primary Amines: Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for the complete reduction of oximes to primary amines. mdpi.com
To Hydroxylamines: Platinum-based catalysts, such as Platinum(IV) oxide (Adam's catalyst) or platinum on carbon (Pt/C), often in the presence of strong acids, favor the partial reduction to form hydroxylamines. mdpi.comnih.gov Recent studies have shown that a Pt/CeO₂-ZrO₂ system can selectively produce either hydroxylamines or primary amines under ambient conditions by tuning the reaction parameters. mdpi.com
N-O Bond Fragmentation: Transition metals can also catalyze the fragmentation of the N–O bond in oximes to generate reactive iminyl radicals. nsf.gov These radicals can then participate in various cyclization and addition reactions to form complex nitrogen-containing heterocycles. nsf.gov This can be achieved through single-electron transfer (SET) mechanisms using metals like iron or copper, or through oxidative insertion by metals such as rhodium or palladium. nsf.gov
| Catalyst | Reductant | Typical Product | Key Feature |
| Pd/C | H₂ | Primary Amine | High efficiency for full reduction to amines. mdpi.com |
| Raney Ni | H₂ | Primary Amine | Effective under basic conditions. mdpi.com |
| Pt/C | H₂ (with acid) | Hydroxylamine | Selective for partial reduction to hydroxylamines. mdpi.comnih.gov |
| Pt/CeO₂-ZrO₂ | H₂ | Amine or Hydroxylamine | Selectivity is tunable under ambient conditions. mdpi.com |
| Iron (Fe) | Visible Light | Iminyl Radical | Catalyzes N-O bond cleavage for radical formation. researchgate.net |
Stereocontrol and Asymmetric Synthesis of Chiral Oxime Derivatives
Achieving stereocontrol in reactions involving oximes is a significant goal for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. nih.gov Research in this area focuses on the asymmetric synthesis of chiral hydroxylamines and their derivatives from prochiral oximes.
A prevalent strategy involves the use of chiral oxime ethers, where a chiral auxiliary is attached to the oxime oxygen. rsc.orgresearchgate.net The addition of organometallic reagents (e.g., organolithium or Grignard reagents) to the C=N bond of these chiral oxime ethers proceeds with high diastereoselectivity. researchgate.netnih.gov The chiral auxiliary guides the incoming nucleophile to one face of the molecule, establishing a new stereocenter. Subsequent cleavage of the N-O bond and removal of the auxiliary yields chiral protected 1,2-aminoalcohols or α-amino acids in high enantiomeric purity. nih.govacs.org
The degree of stereoselectivity is influenced by factors such as the steric bulk of the chiral auxiliary and the nature of the organometallic reagent and additives like boron trifluoride etherate. researchgate.net This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles and complex natural product precursors. rsc.orgnih.gov The E/Z geometry of the oxime double bond can also significantly affect the stereoselectivity of asymmetric reductions. nih.gov
| Chiral Oxime Substrate | Reagent | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Product Type |
| (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime | Organolithium/Grignard reagents | High diastereoselectivity | Protected 1,2-aminoalcohols nih.gov |
| (R)-O-(1-phenylbutyl)cinnamaldoxime | Organometallic reagents | High diastereoselectivity | N-Protected α-amino acids acs.org |
| O-(1-phenylethyl) aldoximes | Butyllithium | Up to 95% de | Secondary hydroxylamines researchgate.net |
| Unsaturated Chiral Oxime Ethers | Organometallic reagents | Highly stereoselective | Precursors to chiral piperidines rsc.org |
Integration into Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov The integration of oximes or their precursors into MCRs is an emerging trend for creating diverse libraries of heterocyclic compounds. beilstein-journals.org
MCRs offer significant advantages over traditional linear synthesis by reducing the number of purification steps, saving time, and minimizing waste. nih.gov While direct participation of 3-cyanobenzaldehyde oxime in well-established MCRs is still an area of development, its constituent functional groups—the aromatic ring, the cyano group, and the oxime moiety—make it a promising candidate.
For instance, aldehydes, which are precursors to oximes, are common components in many named MCRs, such as the Ugi and Passerini reactions. beilstein-journals.org The Ugi four-component reaction (U-4CR), which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for synthesizing α-acylamino amides and peptidomimetics. beilstein-journals.org A strategy could involve an in-situ formation of an imine from 3-cyanobenzaldehyde, which then participates in the MCR.
Another relevant MCR is the three-component reaction involving an aldehyde, Meldrum's acid, and sodium cyanide to produce β-cyanocarbonyls, demonstrating the utility of combining aldehydes and cyanide sources in a one-pot process. academie-sciences.fr The development of novel MCRs that explicitly incorporate the oxime functionality of molecules like this compound could lead to new scaffolds with unique chemical and biological properties.
Q & A
Q. What are the recommended synthetic routes for preparing 3-cyanobenzaldehyde oxime in laboratory settings?
- Methodological Answer : this compound can be synthesized by reacting 3-cyanobenzaldehyde with hydroxylamine hydrochloride under basic conditions. A typical protocol involves dissolving hydroxylamine hydrochloride in a water-ethanol mixture, adjusting the pH to 8–9 using sodium hydroxide, and adding 3-cyanobenzaldehyde. The reaction is refluxed for 4–6 hours, followed by cooling, filtration, and recrystallization from ethanol. Purity is confirmed via melting point analysis and NMR spectroscopy. This method is analogous to procedures for 3-chlorobenzaldehyde oxime synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the oxime group (-C=N-OH) and cyan substitution. The oxime proton typically appears as a singlet at δ 8.5–9.5 ppm.
- FTIR Spectroscopy : The -C≡N stretch (2220–2260 cm) and -N-OH stretch (3200–3400 cm) are diagnostic.
- GC-MS : Used to verify molecular ion peaks (e.g., M at m/z 158 for CHNO) and fragmentation patterns.
These techniques are adapted from oxime characterization workflows .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risks are comparable to 3-chlorobenzaldehyde derivatives ).
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Store in amber glass containers at 2–8°C, away from UV light and humidity, to prevent decomposition .
Advanced Research Questions
Q. How do reaction mechanisms differ for this compound in nucleophilic addition versus tautomerization?
- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing cyano group stabilizes the oxime tautomer (C=N-OH) over the nitroso form (C-N=O). For nucleophilic additions (e.g., with Grignard reagents), the reaction proceeds via a six-membered cyclic transition state, with activation barriers 5–10 kJ/mol lower than non-cyano analogs. Monitor intermediates using time-resolved IR spectroscopy .
Q. How can E/Z isomerism in this compound be resolved and quantified?
- Methodological Answer : Use gas chromatography coupled with FTIR (GC-FTIR) under variable temperature conditions (e.g., 50–150°C). The E-isomer elutes earlier due to lower polarity. Multivariate curve resolution (MCR) analysis of FTIR data (focusing on C=N and O-H stretches) quantifies isomer ratios. Reference protocols from propionaldehyde oxime studies .
Q. What computational strategies predict the hydrogen-bonding network of this compound in solid-state structures?
- Methodological Answer : Perform X-ray crystallography to determine crystal packing, supplemented by Hirshfeld surface analysis. The cyano group participates in weak C-H···N interactions, while the oxime -OH forms strong O-H···N hydrogen bonds. Compare with acetone oxime models to assess substituent effects on lattice energy .
Q. How does the cyano substituent influence the biological activity of this compound compared to halogenated analogs?
- Methodological Answer : The cyano group enhances electrophilicity, improving binding to enzyme active sites (e.g., acetylcholinesterase inhibition assays). Test IC values via Ellman’s method, using 3-chlorobenzaldehyde oxime as a control. Molecular docking (AutoDock Vina) predicts stronger π-π stacking with aromatic residues .
Q. What are the kinetic stability parameters for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. Can this compound act as a ligand in transition-metal complexes?
- Methodological Answer : Synthesize Cu(II) or Fe(III) complexes by refluxing oxime with metal salts (e.g., CuCl) in methanol. Characterize via UV-Vis (d-d transitions), ESR (for Cu), and single-crystal XRD. The cyano group may enable bridging coordination modes .
Q. What environmental persistence metrics apply to this compound?
- Methodological Answer :
Perform OECD 301F biodegradation tests: Incubate oxime in activated sludge (30 days), quantify residual compound via GC-MS. Hydrolysis studies (pH 7, 25°C) assess half-life. Predicted low BCF (bioaccumulation factor) due to polar oxime group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
